Cas no 2137660-28-5 (1,3,4-Oxadiazole, 2-[(2-methyl-1H-imidazol-1-yl)methyl]-)
![1,3,4-Oxadiazole, 2-[(2-methyl-1H-imidazol-1-yl)methyl]- structure](https://ja.kuujia.com/scimg/cas/2137660-28-5x500.png)
1,3,4-Oxadiazole, 2-[(2-methyl-1H-imidazol-1-yl)methyl]- 化学的及び物理的性質
名前と識別子
-
- 1,3,4-Oxadiazole, 2-[(2-methyl-1H-imidazol-1-yl)methyl]-
-
- インチ: 1S/C7H8N4O/c1-6-8-2-3-11(6)4-7-10-9-5-12-7/h2-3,5H,4H2,1H3
- InChIKey: NYSRZYJGISQXIE-UHFFFAOYSA-N
- ほほえんだ: O1C=NN=C1CN1C(C)=NC=C1
1,3,4-Oxadiazole, 2-[(2-methyl-1H-imidazol-1-yl)methyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-364205-5.0g |
2-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole |
2137660-28-5 | 5.0g |
$2650.0 | 2023-03-02 | ||
Enamine | EN300-364205-0.25g |
2-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole |
2137660-28-5 | 0.25g |
$840.0 | 2023-03-02 | ||
Enamine | EN300-364205-10.0g |
2-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole |
2137660-28-5 | 10.0g |
$3929.0 | 2023-03-02 | ||
Enamine | EN300-364205-0.05g |
2-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole |
2137660-28-5 | 0.05g |
$768.0 | 2023-03-02 | ||
Enamine | EN300-364205-1.0g |
2-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole |
2137660-28-5 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-364205-2.5g |
2-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole |
2137660-28-5 | 2.5g |
$1791.0 | 2023-03-02 | ||
Enamine | EN300-364205-0.1g |
2-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole |
2137660-28-5 | 0.1g |
$804.0 | 2023-03-02 | ||
Enamine | EN300-364205-0.5g |
2-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole |
2137660-28-5 | 0.5g |
$877.0 | 2023-03-02 |
1,3,4-Oxadiazole, 2-[(2-methyl-1H-imidazol-1-yl)methyl]- 関連文献
-
David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
-
Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
-
Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
-
Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
1,3,4-Oxadiazole, 2-[(2-methyl-1H-imidazol-1-yl)methyl]-に関する追加情報
Introduction to 1,3,4-Oxadiazole, 2-[(2-methyl-1H-imidazol-1-yl)methyl]- (CAS No. 2137660-28-5)
The compound 1,3,4-Oxadiazole, 2-[(2-methyl-1H-imidazol-1-yl)methyl]-, identified by its CAS number 2137660-28-5, is a heterocyclic organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the oxadiazole family, a class of heterocycles known for their broad spectrum of biological activities and utility in drug design. The structural motif of oxadiazoles consists of a five-membered ring containing two oxygen and two nitrogen atoms, which endows the molecule with unique electronic and steric properties. The presence of a methyl group at the 2-position and a dimethylated imidazole moiety at the 2'-position further enhances its pharmacological potential.
In recent years, oxadiazole derivatives have been extensively studied due to their ability to modulate various biological pathways. The 1,3,4-Oxadiazole, 2-[(2-methyl-1H-imidazol-1-yl)methyl]- structure combines the pharmacophoric features of both oxadiazole and imidazole rings, making it a promising candidate for developing novel therapeutic agents. The imidazole ring is particularly noteworthy for its role in drug discovery, as it is a common scaffold in many bioactive molecules. For instance, imidazole derivatives are known to exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties. By incorporating an imidazole moiety into the oxadiazole core, this compound may exhibit enhanced binding affinity and selectivity for biological targets.
One of the most compelling aspects of this compound is its potential application in oncology research. Oxadiazole derivatives have shown promise as kinase inhibitors and are being explored for their ability to disrupt tumor cell proliferation. The methyl group at the 2-position of the oxadiazole ring may serve as a key pharmacophore for interacting with specific amino acid residues in protein targets. Additionally, the dimethylated imidazole ring could provide steric hindrance that enhances binding specificity. These structural features make 1,3,4-Oxadiazole, 2-[(2-methyl-1H-imidazol-1-yl)methyl]- a valuable scaffold for designing next-generation anticancer agents.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with high precision. Molecular docking studies suggest that it may interact with enzymes such as tyrosine kinases and phosphodiesterases, which are critical in cancer signaling pathways. Furthermore, the compound's ability to cross cell membranes efficiently makes it a suitable candidate for oral administration. This property is particularly important for developing drugs that require systemic delivery.
The synthesis of 1,3,4-Oxadiazole, 2-[(2-methyl-1H-imidazol-1-yl)methyl]- involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The key steps typically include condensation reactions between appropriate precursors to form the oxadiazole ring followed by functionalization at the 2-position with the dimethylated imidazole group. Advanced synthetic techniques such as transition metal-catalyzed coupling reactions have been employed to improve reaction efficiency and selectivity.
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against several cancer cell lines. Notably, it has shown potent effects against triple-negative breast cancer (TNBC) cells, which are known for their aggressive nature and resistance to conventional therapies. The mechanism of action appears to involve disruption of microtubule formation and induction of apoptosis in cancer cells. These findings highlight the potential of 1,3,4-Oxadiazole, 2-[(2-methyl-1H-imidazol-1-yl)methyl]- as a lead compound for further development.
Another area where this compound shows promise is in antimicrobial applications. Oxadiazole derivatives have been reported to possess activity against Gram-positive bacteria and fungi due to their ability to interfere with bacterial cell wall synthesis or fungal ergosterol biosynthesis. The structural features of 1,3,4-Oxadiazole, 2-[(2-methyl-1H-imidazol-1-yl)methyl]-, particularly the imidazole ring, contribute to its antimicrobial properties by mimicking natural substrates or inhibitors.
The pharmacokinetic profile of this compound is another critical aspect that needs thorough investigation. Preliminary data suggest that it has moderate solubility in water and oil-based solvents, which is favorable for formulation development. Additionally, its metabolic stability appears to be sufficient for further preclinical testing. However, detailed studies on its absorption distribution metabolism and excretion (ADME) properties are necessary before moving into clinical trials.
The future direction of research on 1,3,4-Oxadiazole, 2-[(2-methyl-1H-imidazol-1-yl)methyl]- involves optimizing its chemical structure for improved efficacy and reduced toxicity. Structural analogs can be synthesized by modifying various functional groups within the molecule while maintaining the core pharmacophore responsible for biological activity. High-throughput screening (HTS) techniques can accelerate this process by rapidly testing large libraries of compounds for activity against relevant biological targets.
In conclusion,1,3,4-Oxadiazole, 2-[(2-methyl, 1H-imidazol/)-methyl]- (CAS No./b>2137660-/b>-28-/b>-5/) is a structurally intriguing compound with significant potential in pharmaceutical applications./b> Its unique combination of an oxadiazole core and dimethyiated imidazole moiety makes it an attractive scaffold for developing novel therapeutic agents./b> With ongoing research focused on elucidating its mechanisms/b>of action/b>, optimizing its pharmacokinetic profile/b>, /b>and identifying new applications/b>, /b>this compound/b> holds promise as a future drug candidate./b>
2137660-28-5 (1,3,4-Oxadiazole, 2-[(2-methyl-1H-imidazol-1-yl)methyl]-) 関連製品
- 2137573-51-2(1H-Indole-1-carboxylic acid, 4-(chlorosulfonyl)-, 1,1-dimethylethyl ester)
- 2228465-49-2(2-{5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-yloxy}acetic acid)
- 2166947-04-0((3,3-Difluoro-1-methylcyclobutyl)methanesulfonyl chloride)
- 1286208-59-0((S)-Tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate)
- 1805262-56-9(Methyl 3-(difluoromethyl)-2-iodo-4-nitropyridine-5-acetate)
- 672330-34-6(2-({6-amino-2-(butan-2-yl)amino-5-nitropyrimidin-4-yl}amino)ethan-1-ol)
- 1950723-04-2(6-Cyclopropyl-4-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-1H-pyridin-2-one)
- 1267385-65-8((1-hexyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol)
- 2034467-77-9(N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}furan-2-carboxamide)
- 90772-59-1((2E)-3-(2-bromo-5-methylphenyl)prop-2-enoic acid)



